![molecular formula C8H13NO2 B564632 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol CAS No. 1189683-82-6](/img/structure/B564632.png)
5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol
Overview
Description
5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol is a biochemical used for proteomics research . It has a CAS number of 1189683-82-6 . The molecular formula is C8H7D6NO2 and the molecular weight is 161.23 . This compound is a labelled analogue of 5-[(Dimethylamino)methyl]-2-furanmethanol, which is a synthetic intermediate of Ranitidine .
Molecular Structure Analysis
The molecular structure of 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol is based on its molecular formula, C8H7D6NO2 . The presence of D6 indicates that it contains six deuterium atoms, which are isotopes of hydrogen. This is often used in studies to track the behavior of the molecule.Scientific Research Applications
Cycloadditions in Organic Chemistry
The preparation of 5-amino-2-furanmethanols, which include structures similar to 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol, has been explored. These compounds are used in [4+2] cycloadditions, a fundamental reaction in organic chemistry, allowing the selective synthesis of tetrasubstituted aminobenzylic alcohols, amino phenols, or lactones through Diels-Alder reactions (Medimagh et al., 2009).
Photolysis in Heterocyclic Chemistry
The photolysis of compounds related to 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol has been investigated, particularly in the synthesis of heterocyclic compounds like 2-dimethylaminophenylfurans (Guizzardi et al., 2000).
Biomass Conversion
5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol is structurally related to furanic compounds used in biomass conversion. Research has delved into the catalytic reduction of biomass-derived furanic compounds, leading to products like furfuryl alcohol and 2,5-bis(hydroxymethyl)furan (Nakagawa et al., 2013).
Synthetic Chemistry and Isotope Labeling
Studies in synthetic chemistry have focused on creating isotope-labeled furanic compounds, which are structurally similar to 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol. These labeled compounds are significant in various scientific applications, including tracer studies and mechanistic analysis (Ismail & Boykin, 2006).
Green Chemistry and Catalysis
In green chemistry, the transformation of furanic compounds related to 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol into value-added derivatives is of high interest. This includes studies on catalytic processes and the design of bifunctional catalysts for efficient conversions (Kong et al., 2018).
Chemical Upgrading of Biosourced Compounds
Research has been conducted on the use of dimethyl carbonate for the chemical upgrading of biosourced compounds, including furan-derived chemicals similar to 5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol. This highlights the integration of sustainable protocols for the conversion of renewable resources (Selva et al., 2019).
properties
IUPAC Name |
[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9(2)5-7-3-4-8(6-10)11-7/h3-4,10H,5-6H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRQOLQFLNSWNV-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CO)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675854 | |
Record name | [5-({Bis[(~2~H_3_)methyl]amino}methyl)furan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol | |
CAS RN |
1189683-82-6 | |
Record name | [5-({Bis[(~2~H_3_)methyl]amino}methyl)furan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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